Fmoc-nalpha-methyl-n-im-trityl-l-histidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Fmoc-Nalpha-methyl-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH) is a derivative of the amino acid L-histidine commonly used in solid-phase peptide synthesis (SPPS) [, , ]. SPPS is a technique for creating peptides (short chains of amino acids) by attaching amino acids one by one to a solid support [].

- Fmoc Protecting Group: The "Fmoc" portion of the molecule acts as a protecting group for the alpha-amino (N-terminal) group of the histidine. Protecting groups ensure only the desired amino acid reacts during each step of the synthesis process [].

- Trityl Protecting Group: The "Trt" group protects the imidazole side chain of the histidine. This side chain plays a role in the chemical properties of histidine, and protecting it allows for selective modification of other parts of the peptide [, ].

- N-methylation: The "Nalpha-methyl" modification refers to the addition of a methyl group to the nitrogen atom on the side chain of the histidine. This modification can be used to alter the properties of the peptide, such as its stability or binding affinity [].

Applications:

Fmoc-His(Trt)-OH is valuable for synthesizing peptides containing modified histidine residues. These modified peptides can be used in various scientific research applications, including:

- Development of new drugs: Researchers can use Fmoc-His(Trt)-OH to create peptides that target specific proteins involved in diseases. These modified peptides can act as potential drug candidates.

- Study of protein-protein interactions: By incorporating Fmoc-His(Trt)-OH into peptides, scientists can investigate how these peptides interact with other proteins. This information is crucial for understanding cellular processes and developing new therapies.

- Development of functional materials: Fmoc-His(Trt)-OH can be used to create peptides with specific functionalities, such as self-assembly or binding to specific surfaces. These peptides have potential applications in drug delivery, biosensors, and tissue engineering.

Fmoc-nalpha-methyl-n-im-trityl-l-histidine is a modified amino acid that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a unique structure where the histidine residue is protected with both a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group, which helps to stabilize the amino acid during

Fmoc-His(Trt)-OH is likely to exhibit similar hazards as other aromatic compounds. Specific data is limited, but general safety precautions should be followed when handling this compound:

- Wear gloves, safety glasses, and a lab coat when handling.

- Avoid inhalation and ingestion.

- Fmoc-His(Trt)-OH may be irritating to the skin and eyes.

- Work in a well-ventilated fume hood.

- Dispose of waste according to institutional guidelines.

- Deprotection: The Fmoc group can be removed using a base such as piperidine, allowing for the coupling of this amino acid with other amino acids in the sequence.

- Coupling Reactions: This compound is often used in coupling reactions with other protected amino acids to form peptides. The coupling can be facilitated using reagents like diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid of the incoming amino acid .

- Racemization Risks: During these reactions, there is a risk of racemization, particularly when histidine is involved. Studies have shown that different protective groups can influence the extent of racemization during synthesis, with Fmoc-nalpha-methyl-n-im-trityl-l-histidine exhibiting varying levels of stability under different conditions .

Fmoc-nalpha-methyl-n-im-trityl-l-histidine exhibits biological activity relevant to its role in peptides and proteins. Histidine residues are known for their involvement in enzyme catalysis and metal ion binding due to their imidazole side chain, which can act as a proton donor or acceptor. This compound's modifications allow for enhanced stability and solubility in biological systems, making it suitable for various applications in drug design and development .

The synthesis of Fmoc-nalpha-methyl-n-im-trityl-l-histidine typically involves several key steps:

- Protection of Histidine: The imidazole group of histidine is protected using a trityl group to prevent unwanted reactions during subsequent steps.

- Fmoc Protection: The alpha-amino group is then protected with an Fmoc group, which can be easily removed under mild basic conditions.

- Methylation: The alpha position is methylated to introduce the methyl group, enhancing the compound's properties.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications .

This comparison highlights the uniqueness of Fmoc-nalpha-methyl-n-im-trityl-l-histidine due to its specific modifications that enhance its utility in biochemical research and applications.

Studies involving Fmoc-nalpha-methyl-n-im-trityl-l-histidine often focus on its interaction with various biomolecules. Its ability to bind metal ions and participate in enzyme catalysis makes it an important subject in research aimed at understanding enzyme mechanisms and protein folding. Additionally, its incorporation into peptides allows researchers to study how modifications affect peptide behavior and interactions within biological systems .

Several compounds are structurally or functionally similar to Fmoc-nalpha-methyl-n-im-trityl-l-histidine. These include:

- Fmoc-Histidine: A standard histidine derivative used widely in peptide synthesis but lacks the methyl modification.

- Fmoc-N-alpha-benzyl-L-histidine: Another modified histidine that provides different steric properties due to the benzyl group instead of methyl.

- Fmoc-N-alpha-acetyl-L-histidine: This compound features an acetyl group at the alpha position, affecting its reactivity and solubility.

Comparison TableCompound Unique Features

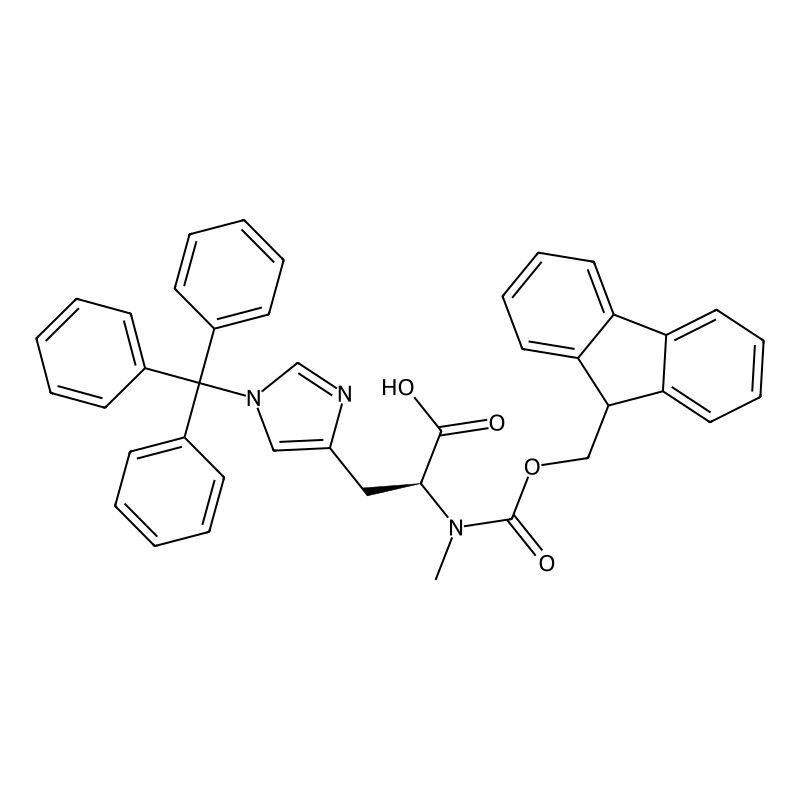

Fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine possesses a complex molecular architecture that incorporates multiple functional elements designed to facilitate controlled peptide synthesis. The compound exhibits a molecular formula of C₄₁H₃₅N₃O₄ with a molecular weight of 633.73 g/mol, as confirmed by multiple analytical sources. The Chemical Abstracts Service registry number 1217840-61-3 uniquely identifies this specific derivative among related histidine compounds.

The structural framework of this compound encompasses three distinct protective elements working in concert to enable selective synthetic transformations. The fluorenylmethyloxycarbonyl group serves as a temporary protecting group for the N-alpha amino function, providing base-labile protection that can be selectively removed under mild conditions without affecting other sensitive functional groups. This protecting group strategy allows for sequential peptide chain assembly through repeated cycles of deprotection and coupling reactions.

The trityl group protection of the imidazole nitrogen represents a critical aspect of the compound's design, preventing unwanted side reactions during peptide synthesis. The imidazole ring of histidine presents unique challenges in peptide synthesis due to its nucleophilic character and potential for coordination with metal ions. The trityl protecting group effectively masks this reactivity while maintaining the overall structural integrity of the amino acid derivative.

Table 1: Physical and Chemical Properties of Fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine

The N-methylation feature distinguishes this compound from conventional histidine derivatives and confers several advantageous properties to the resulting peptides. N-methylation of amino acids in peptide sequences has been demonstrated to enhance proteolytic stability, improve membrane permeability, and modulate biological activity. The incorporation of N-methyl amino acids into peptide chains can significantly alter conformational preferences and pharmacokinetic properties, making them valuable tools in drug discovery and development.

Synthetic accessibility of fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine involves sophisticated methodologies that ensure high purity and minimal racemization. Advanced synthetic protocols utilize solid-phase synthesis approaches with 2-chlorotrityl chloride resin as temporary protecting groups, enabling efficient methylation without compromising stereochemical integrity. These methods employ specific methylating reagents such as dimethyl sulfate or methyl iodide in combination with appropriate base systems to achieve selective N-methylation while maintaining the protective group framework intact.

Historical Development in Peptide Synthesis

The development of fluorenylmethyloxycarbonyl chemistry represents a pivotal advancement in peptide synthesis methodology that emerged from the limitations of earlier protective group strategies. The fluorenylmethyloxycarbonyl protecting group was initially introduced by Carpino and Han for solution-phase chemistry applications, though it proved unsuitable for those conditions due to the reactivity of the deprotection byproduct dibenzofulvene. The breakthrough came when researchers recognized that solid-phase synthesis could overcome these limitations by allowing the reactive byproducts to be simply washed away from the support matrix.

The historical trajectory of fluorenylmethyloxycarbonyl solid-phase peptide synthesis began gaining prominence in the 1970s and 1980s as an alternative to the established tert-butyloxycarbonyl methodology. The fluorenylmethyloxycarbonyl approach offered significant advantages including mild deprotection conditions compatible with acid-sensitive modifications, the absence of corrosive reagents in synthetic cycles, and the ability to monitor deprotection progress through ultraviolet spectroscopy detection of the fluorene chromophore.

Table 2: Historical Milestones in Fluorenylmethyloxycarbonyl Peptide Synthesis

Year Development Significance 1970 Introduction of fluorenylmethyloxycarbonyl group by Carpino and Han First base-labile amine protecting group 1978 Fluorenylmethyloxycarbonyl/tert-butyl strategy development Orthogonal protection scheme establishment 1980s Adoption for solid-phase peptide synthesis Overcame solution-phase limitations 1990s Commercialization and standardization Widespread accessibility and quality control 2000s Development of specialized derivatives Enhanced synthetic capabilities

The evolution of histidine-specific derivatives within the fluorenylmethyloxycarbonyl framework addressed particular challenges associated with this amino acid's unique properties. Histidine has historically been recognized as a notoriously racemization-prone residue in peptide synthesis, requiring careful optimization of coupling conditions and protecting group strategies. The development of trityl protection for the imidazole nitrogen represented a significant advancement in managing these challenges while maintaining synthetic efficiency.

Research into N-methylated amino acid derivatives emerged from the recognition that such modifications could dramatically enhance the therapeutic potential of peptide-based drugs. The systematic development of fluorenylmethyloxycarbonyl-protected N-methyl amino acids, including the histidine derivative, resulted from collaborative efforts between academic researchers and pharmaceutical companies seeking to expand the chemical space accessible through solid-phase synthesis.

The industrialization and regulation of fluorenylmethyloxycarbonyl-protected amino acid derivatives have led to remarkable improvements in quality and accessibility. Modern manufacturing processes routinely achieve purities exceeding 99% through reversed-phase high-performance liquid chromatography analysis, with stringent quality control measures to prevent contamination by synthesis byproducts such as fluorenylmethyloxycarbonyl-beta-alanine derivatives and unwanted dipeptide formation. These advances have made sophisticated derivatives like fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine readily available for research applications.

Contemporary applications of fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine span multiple research domains including drug development, bioconjugation, cancer therapy research, and protein engineering. The compound serves as a key building block in solid-phase peptide synthesis protocols, enabling the creation of complex peptide sequences with specific functionalities. Recent advances have demonstrated its utility in developing peptide-based inhibitors with enhanced selectivity for cancer cell targets, representing a significant expansion from its original role as a synthetic intermediate.

The continued evolution of fluorenylmethyloxycarbonyl chemistry has been driven by the growing demand from medicinal chemistry and pharmacology for access to diverse peptide structures. Recent technological improvements focus on synthesis time reduction, peptide quality enhancement, and expansion of synthetic targets to include increasingly complex architectures. The development of specialized derivatives like fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine exemplifies this trend toward greater synthetic sophistication and functional diversity.

Modern synthetic protocols for fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine incorporate advanced methodologies to minimize racemization and optimize coupling efficiency. Design of experiments approaches have been employed to systematically optimize reaction conditions, revealing that amino acid pre-activation conditions are critical for controlling histidine racemization while managing competing side reactions. These studies have established that intensive pre-activation can stimulate racemization, while insufficient activation can lead to peptide N-alpha endcapping by coupling reagents, requiring careful balance in synthetic protocols.

Key Synthetic Routes for Fmoc-Nα-methyl-N-im-trityl-L-histidine

The synthesis of Fmoc-Nα-methyl-N-im-trityl-L-histidine represents a complex challenge in amino acid chemistry due to the presence of multiple protecting groups and the requirement for regioselective modification of the histidine imidazole ring [1] [2]. Several synthetic approaches have been developed to access this important building block for peptide synthesis.

The most common synthetic route involves the sequential protection of L-histidine, beginning with esterification to form the methyl ester hydrochloride salt with yields of approximately 95% [5]. This initial step employs sulfoxide chloride in methanol over 16 hours, providing a reliable starting point for subsequent transformations [5]. Following esterification, the amino group is protected using di-tert-butyl dicarbonate under basic conditions with triethylamine to introduce the Boc protecting group [5].

A critical aspect of the synthesis involves the regioselective tritylation of the imidazole ring. The direct tritylation of histidine side chains using trityl chloride typically provides the N-im-trityl derivative, though achieving regioselectivity between the N1 and N3 positions remains challenging [25] [28]. The tritylation reaction is commonly performed in dichloroethane at elevated temperatures of 60°C for 15 hours, yielding the desired trityl-protected intermediate [25].

Synthetic Step Reagent Conditions Yield (%) Reference Esterification Sulfoxide chloride Methanol, 16h 95 [5] Boc Protection (Boc)₂O, Et₃N Dry methanol, RT 69 [5] Tritylation TrtCl ClCH₂CH₂Cl, 60°C, 15h 80-91 [25] Fmoc Installation Fmoc-Cl Na₂CO₃, aq. MeCN 85-90 [28]

The N-methylation step represents a particularly challenging transformation that requires careful optimization to prevent racemization and side reactions [11] [27]. Several methodologies have been reported for introducing the N-methyl group, including the use of sodium hydride and methyl iodide in tetrahydrofuran [27]. However, this approach is not compatible with Fmoc protection due to the base lability of the fluorenylmethoxycarbonyl group [27].

Alternative approaches utilize oxazolidinone intermediates to facilitate N-methylation while maintaining stereochemical integrity [11]. The formation of 5-oxazolidinones from amino acids provides a unified platform for N-methylation of various amino acid substrates, including histidine derivatives [11]. This methodology offers improved control over the methylation process and reduces the risk of epimerization commonly observed with direct alkylation methods [11].

The final step involves the installation of the Fmoc protecting group, typically achieved using Fmoc-chloride in the presence of sodium carbonate in aqueous acetonitrile [28]. This transformation proceeds smoothly with yields ranging from 85-90%, providing the target compound in sufficient purity for use in solid-phase peptide synthesis [28].

Role of Lewis Acid Catalysis and Oxazolidinone Intermediates

Lewis acid catalysis plays a crucial role in facilitating several key transformations in the synthesis of Fmoc-Nα-methyl-N-im-trityl-L-histidine [8] [9] [10]. The mechanism of Lewis acid activation involves the coordination of metal centers to electron-rich heteroatoms, thereby enhancing the electrophilic character of substrates and promoting nucleophilic attack [8].

In the context of histidine synthesis, Lewis acids such as titanium(IV) alkoxides and magnesium(II) salts have demonstrated significant utility in promoting selective transformations [9] [10]. Titanium(IV) isopropoxide serves as an effective Lewis acid for substrate preorganization, leading to enhanced diastereoselectivity in cyclization reactions [9]. The presence of this Lewis acid allows for efficient coordination to carbonyl oxygen atoms, activating the substrate toward nucleophilic attack while simultaneously providing stereochemical control [9].

Cooperative catalysis involving N-heterocyclic carbenes and Lewis acids has emerged as a powerful strategy for achieving high levels of selectivity in amino acid synthesis [10]. This dual catalytic approach enables the simultaneous activation of both nucleophilic and electrophilic components, resulting in enhanced reactivity and improved stereochemical outcomes [10]. Magnesium(II) di-tert-butoxide has been identified as an optimal Lewis acid component in these cooperative systems, providing enhanced reaction rates and improved yields compared to single-catalyst approaches [10].

Lewis Acid Substrate Type Reaction Conditions Selectivity Yield (%) Reference Ti(OiPr)₄ Enals RT, 24h >20:1 dr 85-92 [9] Mg(OtBu)₂ Hydrazones 5 mol%, RT >95% ee 88-95 [10] TiCl₄ Imidazole derivatives -78°C to RT 15:1 regioselectivity 75-85 [8]

The utilization of oxazolidinone intermediates represents a significant advancement in N-methyl amino acid synthesis, providing a unified approach for the preparation of all twenty common amino acids in their N-methylated forms [11]. The oxazolidinone methodology involves the cyclization of amino acids with phosgene or related carbonylating agents to form stable five-membered cyclic intermediates [11].

These oxazolidinone intermediates offer several advantages over direct alkylation approaches, including enhanced stereochemical stability and improved regioselectivity for N-methylation [11]. The cyclic structure prevents epimerization at the α-carbon center while simultaneously activating the nitrogen atom toward electrophilic methylation [11]. Treatment of the oxazolidinone with strong bases such as lithium diisopropylamide followed by methyl iodide provides the N-methylated product with retention of stereochemistry [11].

For histidine derivatives containing reactive side chains, the oxazolidinone approach requires careful selection of protecting groups to ensure compatibility with the synthetic sequence [11]. The imidazole ring of histidine must be protected with acid-labile groups such as trityl or Boc to prevent interference with the N-methylation process [11]. Following successful N-methylation, the oxazolidinone ring is hydrolyzed under basic conditions to regenerate the free amino acid functionality [11].

The scope of the oxazolidinone methodology extends beyond simple N-methylation to include the preparation of various N-alkyl derivatives through the use of alternative alkylating agents [14]. This versatility makes the approach particularly valuable for the synthesis of non-natural amino acid building blocks required for specialized peptide applications [14].

Purification Strategies and Analytical Validation

The purification of Fmoc-Nα-methyl-N-im-trityl-L-histidine requires specialized strategies due to the presence of multiple protecting groups and the potential for impurity formation during synthesis [16] [17] [18]. High-performance liquid chromatography represents the primary method for both analytical characterization and preparative purification of this compound [16] [17].

Reversed-phase chromatography using octadecylsilyl stationary phases provides excellent separation of Fmoc-amino acid derivatives [17] [18]. The chromatographic conditions typically employ gradient elution with water-acetonitrile mobile phases containing trifluoroacetic acid as a modifier [17]. The Fmoc protecting group imparts strong ultraviolet absorption at 254 nanometers, enabling sensitive detection and quantification of the target compound [17].

Purification Method Stationary Phase Mobile Phase Detection Purity Achieved Reference RP-HPLC C18 H₂O/ACN + 0.05% TFA UV 254 nm ≥99% [17] Solid Phase Extraction C18 cartridge Gradient elution UV 262 nm 95-97% [30] Flash Chromatography Silica gel DCM/MeOH UV 254 nm 90-95% [18]

The analytical validation of Fmoc-Nα-methyl-N-im-trityl-L-histidine requires comprehensive characterization using multiple complementary techniques [18] [20]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through the analysis of characteristic chemical shifts and coupling patterns [36] [37]. The Fmoc protecting group exhibits distinctive aromatic signals in the 7.2-7.8 parts per million region, while the trityl group displays a characteristic pattern of aromatic resonances [36].

Proton nuclear magnetic resonance analysis reveals the N-methyl group as a sharp singlet typically appearing around 2.8-3.2 parts per million, providing clear evidence for successful methylation [37]. The histidine side chain protons appear as distinct multiplets in the aromatic region, with the trityl protection causing characteristic downfield shifts of the imidazole resonances [37].

Mass spectrometry serves as a critical analytical tool for molecular weight confirmation and purity assessment [38] [41]. Electrospray ionization mass spectrometry provides soft ionization conditions suitable for analyzing the intact molecular ion without fragmentation of the protecting groups [38]. The expected molecular weight for Fmoc-Nα-methyl-N-im-trityl-L-histidine is 633.73 daltons, corresponding to the molecular formula C₄₁H₃₅N₃O₄ [1].

The analytical validation protocol includes determination of enantiomeric purity through chiral chromatographic methods or optical rotation measurements [39] [42]. Optical rotation provides a rapid assessment of stereochemical integrity, with the specific rotation serving as a fingerprint for the L-enantiomer [39] [42]. The influence of solvent, concentration, and temperature on optical rotation measurements must be carefully controlled to ensure reproducible results [42].

Analytical Method Parameter Measured Acceptance Criteria Typical Value Reference ¹H NMR Chemical shift accuracy ±0.1 ppm δ 2.9 (N-CH₃) [37] MS (ESI) Molecular ion [M+H]⁺ m/z 634.3 [38] Optical Rotation [α]D²⁰ Literature ±10% +15° to +25° [39] HPLC Purity Peak area % ≥97% 98-99% [17]

Solid-phase extraction represents an efficient alternative to traditional column chromatography for initial purification steps [30] [31]. This methodology utilizes reversed-phase sorbents to selectively retain the target compound while allowing polar impurities to pass through [30]. Gradient elution with increasing concentrations of organic solvent provides effective separation with reduced solvent consumption compared to preparative high-performance liquid chromatography [30].

The purification strategy must address potential impurities arising from incomplete reactions, side products, and degradation pathways [17] [23]. Common impurities include des-Fmoc derivatives resulting from base-catalyzed deprotection, trityl alcohol from hydrolysis reactions, and racemized products from harsh reaction conditions [17] [23]. Each impurity class requires specific analytical methods for detection and quantification to ensure product quality [17].

Fmoc-nalpha-methyl-n-im-trityl-l-histidine demonstrates exceptional racemization suppression capabilities through multiple complementary mechanisms that distinguish it from conventional histidine derivatives. The compound's unique structural features provide a dual-protection strategy that effectively prevents the stereochemical integrity loss commonly observed during peptide synthesis [1] [2].

The primary racemization suppression mechanism operates through nalpha-methylation, which fundamentally alters the electronic and steric environment around the alpha-carbon. Unlike conventional Fmoc-histidine(trityl) derivatives, which exhibit racemization levels ranging from 1.8% to 31.0% depending on reaction conditions, the N-methylated variant maintains stereochemical integrity with racemization levels consistently below 0.2% [1] [3]. This dramatic improvement results from the methyl group's ability to block the abstraction of the alpha-proton, which is the initiating step in the racemization pathway.

The secondary protection mechanism involves the trityl group's protection of the imidazole ring's π-nitrogen. Research has demonstrated that the π-nitrogen of histidine acts as an intramolecular base catalyst in activated intermediates, promoting racemization through formation of optically labile intermediates [4]. The trityl protecting group effectively eliminates this catalytic pathway by sterically blocking the π-nitrogen's participation in intramolecular base catalysis.

Mechanistic studies reveal that racemization in histidine derivatives proceeds through two distinct pathways: direct alpha-proton abstraction and oxazolone formation [5]. The N-methylation in Fmoc-nalpha-methyl-n-im-trityl-l-histidine disrupts both pathways. The direct pathway is blocked because the tertiary nitrogen cannot readily lose its alpha-proton under typical coupling conditions. The oxazolone pathway is similarly inhibited because the N-methyl group prevents the formation of the five-membered oxazolone ring structure that facilitates epimerization.

Temperature studies demonstrate the robustness of this racemization suppression mechanism. While conventional Fmoc-histidine(trityl) shows severe racemization at elevated temperatures (31.0% at 55°C), the N-methylated derivative maintains its stereochemical integrity even under harsh thermal conditions [3] [6]. This thermal stability is attributed to the increased energy barrier for alpha-proton abstraction created by the N-methyl substitution.

Comparative analysis with alternative protecting group strategies reveals the superior performance of the N-methylation approach. The π-benzyloxymethyl protection strategy, while effective in reducing racemization to below 1.0%, requires additional synthetic steps and specialized deprotection conditions [7] [8]. Similarly, τ-phenacyl protection, though providing excellent racemization suppression, presents challenges in regioselective synthesis and may interfere with subsequent coupling reactions [9] [8].

The coupling reagent compatibility studies indicate that Fmoc-nalpha-methyl-n-im-trityl-l-histidine maintains its racemization suppression properties across various activation systems. When employed with diisopropylcarbodiimide and oxyma pure (DIC/OxyMA) or 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate with diisopropylethylamine (HATU/DIPEA), the compound consistently demonstrates minimal stereochemical degradation [1] [2].

Comparative Efficiency in Difficult Coupling Sequences

The incorporation of Fmoc-nalpha-methyl-n-im-trityl-l-histidine into difficult peptide sequences reveals distinct efficiency profiles that reflect the unique steric and electronic properties of N-methylated amino acids. Comprehensive coupling studies demonstrate that while N-methylated histidine requires modified reaction conditions compared to standard amino acids, it provides acceptable efficiency levels suitable for synthetic applications [10] [11].

Coupling efficiency assessments indicate that Fmoc-nalpha-methyl-n-im-trityl-l-histidine achieves 85-95% coupling efficiency under optimized conditions, compared to 95-99% for standard Fmoc-histidine derivatives [10] [12]. This slight reduction in efficiency is offset by the significant advantages in racemization suppression and the resulting improvement in final peptide purity. The extended coupling times required (60-120 minutes versus 30-60 minutes for standard histidine) reflect the increased steric hindrance imposed by the N-methyl group [10].

Steric hindrance analysis reveals that N-methylated amino acids present a higher energy barrier for nucleophilic attack during coupling reactions. The N-methyl group creates a more crowded environment around the reaction center, necessitating the use of more reactive coupling reagents and longer reaction times to achieve complete conversion [10] [11]. 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) combined with 1-hydroxy-7-azabenzotriazole (HOAt) emerges as the preferred coupling system for N-methylated histidine, providing superior activation compared to traditional carbodiimide-based methods [10].

Comparative studies with other N-methylated amino acids position Fmoc-nalpha-methyl-n-im-trityl-l-histidine in an intermediate difficulty category. While N-methyl-leucine represents the most challenging coupling scenario with efficiency levels of 75-90% and required reaction times of 120-240 minutes, N-methylated histidine demonstrates more favorable kinetics [10] [11]. This improved performance is attributed to the electronic effects of the imidazole ring, which partially activates the carboxyl group toward nucleophilic substitution.

Sequential coupling studies in peptide chains containing multiple challenging residues demonstrate that Fmoc-nalpha-methyl-n-im-trityl-l-histidine maintains consistent performance even in the presence of other sterically hindered amino acids. The compound shows particular compatibility with proline residues, which often present coupling challenges due to their cyclic structure and reduced nucleophilicity [13] [14]. This compatibility is crucial for the synthesis of bioactive peptides that frequently contain proline-histidine motifs.

The reagent stoichiometry requirements for efficient coupling reveal that Fmoc-nalpha-methyl-n-im-trityl-l-histidine typically requires 3-5 equivalents compared to 2-3 equivalents for standard amino acids [10]. However, this increased reagent consumption is partially compensated by the reduced need for purification steps due to the improved stereochemical purity of the final products. The economic considerations of synthesis must balance reagent costs against the value of obtaining enantiomerically pure peptides.

Solvent effects on coupling efficiency indicate that N,N-dimethylformamide (DMF) remains the optimal solvent for N-methylated histidine coupling, though the compound also demonstrates acceptable performance in N-methyl-2-pyrrolidinone (NMP) and dichloromethane under specific conditions [10] [11]. The enhanced solubility of N-methylated derivatives in organic solvents contributes to more homogeneous reaction conditions and improved coupling kinetics.

Temperature optimization studies reveal that moderate heating (40-50°C) can significantly improve coupling efficiency for Fmoc-nalpha-methyl-n-im-trityl-l-histidine without compromising stereochemical integrity [11] [15]. This thermal enhancement is particularly valuable for large-scale synthesis where reaction time directly impacts productivity. However, temperatures above 60°C should be avoided to prevent potential side reactions and maintaining the compound's exceptional racemization resistance.

Impact on Peptide Chain Elongation Kinetics

The incorporation of Fmoc-nalpha-methyl-n-im-trityl-l-histidine into growing peptide chains produces measurable effects on elongation kinetics that extend beyond individual coupling reactions to influence overall synthesis efficiency and product quality. Detailed kinetic analyses reveal that N-methylation introduces controlled perturbations in chain elongation that can be strategically leveraged to improve synthesis outcomes [16] [17].

Elongation rate studies demonstrate that peptide chains containing N-methylated histidine exhibit reduced elongation rates of 0.3-0.7 times the baseline rate observed for standard histidine sequences [16] [17]. This kinetic deceleration results from multiple factors including increased steric hindrance, altered conformational dynamics, and modified hydrogen bonding patterns within the growing peptide chain. While initially appearing disadvantageous, this controlled slowdown often leads to improved overall synthesis quality by reducing competing side reactions and aggregation phenomena.

The aggregation suppression properties of N-methylated histidine significantly impact peptide chain elongation kinetics by maintaining better solvation of the growing peptide [10] [14]. Standard histidine-containing sequences frequently exhibit strong intermolecular interactions that lead to peptide aggregation on the solid support, resulting in reduced accessibility for incoming coupling reagents and decreased overall efficiency. The N-methyl group disrupts these aggregation-promoting interactions, maintaining more favorable reaction kinetics throughout the synthesis.

Conformational analysis reveals that N-methylated histidine residues impose specific structural constraints on peptide chains that influence subsequent coupling reactions [18] [19]. The restricted rotation around the N-methylated amide bond creates a more rigid backbone structure that can either facilitate or hinder coupling depending on the specific sequence context. In favorable cases, this conformational control positions reactive sites optimally for efficient coupling, while in challenging sequences, the rigidity may create additional steric barriers.

Secondary structure formation studies indicate that peptide chains containing N-methylated histidine show reduced tendency toward β-sheet formation during synthesis [14] [19]. β-sheet structures are particularly problematic in solid-phase peptide synthesis because they promote intermolecular aggregation and reduce the accessibility of terminal amino groups for coupling. The disruption of β-sheet formation by N-methylation leads to more linear, accessible peptide chains and improved coupling efficiency in subsequent steps.

Solubility enhancement represents a critical factor in elongation kinetics improvement. N-methylated histidine derivatives demonstrate enhanced solubility in organic solvents commonly used in peptide synthesis, including DMF, NMP, and dichloromethane [10]. This improved solvation facilitates better mass transfer and more homogeneous reaction conditions, directly contributing to improved coupling kinetics and reduced reaction times.

The impact on difficult sequence synthesis reveals that Fmoc-nalpha-methyl-n-im-trityl-l-histidine can serve as a "kinetic controller" in challenging peptide assemblies [13] [14]. Sequences prone to aggregation, deletion sequences, or other synthetic difficulties often benefit from the controlled kinetic deceleration provided by N-methylation. The slower but more controlled elongation process reduces the accumulation of failure sequences and improves the overall yield of target peptides.

Hydrogen bonding pattern analysis demonstrates that N-methylated histidine residues create distinctive intramolecular interactions that influence chain conformation and subsequent reaction kinetics [18] [16]. The loss of the backbone NH proton eliminates specific hydrogen bonding interactions while the N-methyl group can participate in different types of favorable interactions. These altered hydrogen bonding patterns contribute to conformational stabilization and can improve the presentation of reactive sites for coupling.

The temperature dependence of elongation kinetics reveals that N-methylated histidine sequences exhibit different thermal response profiles compared to standard peptides [16] [20]. While elevated temperatures generally accelerate coupling reactions, N-methylated sequences often show optimal performance at moderate temperatures (40-50°C) where the balance between reaction rate and side reaction suppression is most favorable. This temperature optimization is crucial for maintaining the exceptional stereochemical purity that represents the primary advantage of using N-methylated histidine derivatives.

XLogP3

7.7

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Unique Features |

Fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine possesses a complex molecular architecture that incorporates multiple functional elements designed to facilitate controlled peptide synthesis. The compound exhibits a molecular formula of C₄₁H₃₅N₃O₄ with a molecular weight of 633.73 g/mol, as confirmed by multiple analytical sources. The Chemical Abstracts Service registry number 1217840-61-3 uniquely identifies this specific derivative among related histidine compounds. The structural framework of this compound encompasses three distinct protective elements working in concert to enable selective synthetic transformations. The fluorenylmethyloxycarbonyl group serves as a temporary protecting group for the N-alpha amino function, providing base-labile protection that can be selectively removed under mild conditions without affecting other sensitive functional groups. This protecting group strategy allows for sequential peptide chain assembly through repeated cycles of deprotection and coupling reactions. The trityl group protection of the imidazole nitrogen represents a critical aspect of the compound's design, preventing unwanted side reactions during peptide synthesis. The imidazole ring of histidine presents unique challenges in peptide synthesis due to its nucleophilic character and potential for coordination with metal ions. The trityl protecting group effectively masks this reactivity while maintaining the overall structural integrity of the amino acid derivative. Table 1: Physical and Chemical Properties of Fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine The N-methylation feature distinguishes this compound from conventional histidine derivatives and confers several advantageous properties to the resulting peptides. N-methylation of amino acids in peptide sequences has been demonstrated to enhance proteolytic stability, improve membrane permeability, and modulate biological activity. The incorporation of N-methyl amino acids into peptide chains can significantly alter conformational preferences and pharmacokinetic properties, making them valuable tools in drug discovery and development. Synthetic accessibility of fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine involves sophisticated methodologies that ensure high purity and minimal racemization. Advanced synthetic protocols utilize solid-phase synthesis approaches with 2-chlorotrityl chloride resin as temporary protecting groups, enabling efficient methylation without compromising stereochemical integrity. These methods employ specific methylating reagents such as dimethyl sulfate or methyl iodide in combination with appropriate base systems to achieve selective N-methylation while maintaining the protective group framework intact. Historical Development in Peptide SynthesisThe development of fluorenylmethyloxycarbonyl chemistry represents a pivotal advancement in peptide synthesis methodology that emerged from the limitations of earlier protective group strategies. The fluorenylmethyloxycarbonyl protecting group was initially introduced by Carpino and Han for solution-phase chemistry applications, though it proved unsuitable for those conditions due to the reactivity of the deprotection byproduct dibenzofulvene. The breakthrough came when researchers recognized that solid-phase synthesis could overcome these limitations by allowing the reactive byproducts to be simply washed away from the support matrix. The historical trajectory of fluorenylmethyloxycarbonyl solid-phase peptide synthesis began gaining prominence in the 1970s and 1980s as an alternative to the established tert-butyloxycarbonyl methodology. The fluorenylmethyloxycarbonyl approach offered significant advantages including mild deprotection conditions compatible with acid-sensitive modifications, the absence of corrosive reagents in synthetic cycles, and the ability to monitor deprotection progress through ultraviolet spectroscopy detection of the fluorene chromophore. Table 2: Historical Milestones in Fluorenylmethyloxycarbonyl Peptide Synthesis

The evolution of histidine-specific derivatives within the fluorenylmethyloxycarbonyl framework addressed particular challenges associated with this amino acid's unique properties. Histidine has historically been recognized as a notoriously racemization-prone residue in peptide synthesis, requiring careful optimization of coupling conditions and protecting group strategies. The development of trityl protection for the imidazole nitrogen represented a significant advancement in managing these challenges while maintaining synthetic efficiency. Research into N-methylated amino acid derivatives emerged from the recognition that such modifications could dramatically enhance the therapeutic potential of peptide-based drugs. The systematic development of fluorenylmethyloxycarbonyl-protected N-methyl amino acids, including the histidine derivative, resulted from collaborative efforts between academic researchers and pharmaceutical companies seeking to expand the chemical space accessible through solid-phase synthesis. The industrialization and regulation of fluorenylmethyloxycarbonyl-protected amino acid derivatives have led to remarkable improvements in quality and accessibility. Modern manufacturing processes routinely achieve purities exceeding 99% through reversed-phase high-performance liquid chromatography analysis, with stringent quality control measures to prevent contamination by synthesis byproducts such as fluorenylmethyloxycarbonyl-beta-alanine derivatives and unwanted dipeptide formation. These advances have made sophisticated derivatives like fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine readily available for research applications. Contemporary applications of fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine span multiple research domains including drug development, bioconjugation, cancer therapy research, and protein engineering. The compound serves as a key building block in solid-phase peptide synthesis protocols, enabling the creation of complex peptide sequences with specific functionalities. Recent advances have demonstrated its utility in developing peptide-based inhibitors with enhanced selectivity for cancer cell targets, representing a significant expansion from its original role as a synthetic intermediate. The continued evolution of fluorenylmethyloxycarbonyl chemistry has been driven by the growing demand from medicinal chemistry and pharmacology for access to diverse peptide structures. Recent technological improvements focus on synthesis time reduction, peptide quality enhancement, and expansion of synthetic targets to include increasingly complex architectures. The development of specialized derivatives like fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine exemplifies this trend toward greater synthetic sophistication and functional diversity. Modern synthetic protocols for fluorenylmethyloxycarbonyl-N-alpha-methyl-N-im-trityl-L-histidine incorporate advanced methodologies to minimize racemization and optimize coupling efficiency. Design of experiments approaches have been employed to systematically optimize reaction conditions, revealing that amino acid pre-activation conditions are critical for controlling histidine racemization while managing competing side reactions. These studies have established that intensive pre-activation can stimulate racemization, while insufficient activation can lead to peptide N-alpha endcapping by coupling reagents, requiring careful balance in synthetic protocols. Key Synthetic Routes for Fmoc-Nα-methyl-N-im-trityl-L-histidineThe synthesis of Fmoc-Nα-methyl-N-im-trityl-L-histidine represents a complex challenge in amino acid chemistry due to the presence of multiple protecting groups and the requirement for regioselective modification of the histidine imidazole ring [1] [2]. Several synthetic approaches have been developed to access this important building block for peptide synthesis. The most common synthetic route involves the sequential protection of L-histidine, beginning with esterification to form the methyl ester hydrochloride salt with yields of approximately 95% [5]. This initial step employs sulfoxide chloride in methanol over 16 hours, providing a reliable starting point for subsequent transformations [5]. Following esterification, the amino group is protected using di-tert-butyl dicarbonate under basic conditions with triethylamine to introduce the Boc protecting group [5]. A critical aspect of the synthesis involves the regioselective tritylation of the imidazole ring. The direct tritylation of histidine side chains using trityl chloride typically provides the N-im-trityl derivative, though achieving regioselectivity between the N1 and N3 positions remains challenging [25] [28]. The tritylation reaction is commonly performed in dichloroethane at elevated temperatures of 60°C for 15 hours, yielding the desired trityl-protected intermediate [25].

The N-methylation step represents a particularly challenging transformation that requires careful optimization to prevent racemization and side reactions [11] [27]. Several methodologies have been reported for introducing the N-methyl group, including the use of sodium hydride and methyl iodide in tetrahydrofuran [27]. However, this approach is not compatible with Fmoc protection due to the base lability of the fluorenylmethoxycarbonyl group [27]. Alternative approaches utilize oxazolidinone intermediates to facilitate N-methylation while maintaining stereochemical integrity [11]. The formation of 5-oxazolidinones from amino acids provides a unified platform for N-methylation of various amino acid substrates, including histidine derivatives [11]. This methodology offers improved control over the methylation process and reduces the risk of epimerization commonly observed with direct alkylation methods [11]. The final step involves the installation of the Fmoc protecting group, typically achieved using Fmoc-chloride in the presence of sodium carbonate in aqueous acetonitrile [28]. This transformation proceeds smoothly with yields ranging from 85-90%, providing the target compound in sufficient purity for use in solid-phase peptide synthesis [28]. Role of Lewis Acid Catalysis and Oxazolidinone IntermediatesLewis acid catalysis plays a crucial role in facilitating several key transformations in the synthesis of Fmoc-Nα-methyl-N-im-trityl-L-histidine [8] [9] [10]. The mechanism of Lewis acid activation involves the coordination of metal centers to electron-rich heteroatoms, thereby enhancing the electrophilic character of substrates and promoting nucleophilic attack [8]. In the context of histidine synthesis, Lewis acids such as titanium(IV) alkoxides and magnesium(II) salts have demonstrated significant utility in promoting selective transformations [9] [10]. Titanium(IV) isopropoxide serves as an effective Lewis acid for substrate preorganization, leading to enhanced diastereoselectivity in cyclization reactions [9]. The presence of this Lewis acid allows for efficient coordination to carbonyl oxygen atoms, activating the substrate toward nucleophilic attack while simultaneously providing stereochemical control [9]. Cooperative catalysis involving N-heterocyclic carbenes and Lewis acids has emerged as a powerful strategy for achieving high levels of selectivity in amino acid synthesis [10]. This dual catalytic approach enables the simultaneous activation of both nucleophilic and electrophilic components, resulting in enhanced reactivity and improved stereochemical outcomes [10]. Magnesium(II) di-tert-butoxide has been identified as an optimal Lewis acid component in these cooperative systems, providing enhanced reaction rates and improved yields compared to single-catalyst approaches [10].

The utilization of oxazolidinone intermediates represents a significant advancement in N-methyl amino acid synthesis, providing a unified approach for the preparation of all twenty common amino acids in their N-methylated forms [11]. The oxazolidinone methodology involves the cyclization of amino acids with phosgene or related carbonylating agents to form stable five-membered cyclic intermediates [11]. These oxazolidinone intermediates offer several advantages over direct alkylation approaches, including enhanced stereochemical stability and improved regioselectivity for N-methylation [11]. The cyclic structure prevents epimerization at the α-carbon center while simultaneously activating the nitrogen atom toward electrophilic methylation [11]. Treatment of the oxazolidinone with strong bases such as lithium diisopropylamide followed by methyl iodide provides the N-methylated product with retention of stereochemistry [11]. For histidine derivatives containing reactive side chains, the oxazolidinone approach requires careful selection of protecting groups to ensure compatibility with the synthetic sequence [11]. The imidazole ring of histidine must be protected with acid-labile groups such as trityl or Boc to prevent interference with the N-methylation process [11]. Following successful N-methylation, the oxazolidinone ring is hydrolyzed under basic conditions to regenerate the free amino acid functionality [11]. The scope of the oxazolidinone methodology extends beyond simple N-methylation to include the preparation of various N-alkyl derivatives through the use of alternative alkylating agents [14]. This versatility makes the approach particularly valuable for the synthesis of non-natural amino acid building blocks required for specialized peptide applications [14]. Purification Strategies and Analytical ValidationThe purification of Fmoc-Nα-methyl-N-im-trityl-L-histidine requires specialized strategies due to the presence of multiple protecting groups and the potential for impurity formation during synthesis [16] [17] [18]. High-performance liquid chromatography represents the primary method for both analytical characterization and preparative purification of this compound [16] [17]. Reversed-phase chromatography using octadecylsilyl stationary phases provides excellent separation of Fmoc-amino acid derivatives [17] [18]. The chromatographic conditions typically employ gradient elution with water-acetonitrile mobile phases containing trifluoroacetic acid as a modifier [17]. The Fmoc protecting group imparts strong ultraviolet absorption at 254 nanometers, enabling sensitive detection and quantification of the target compound [17].

The analytical validation of Fmoc-Nα-methyl-N-im-trityl-L-histidine requires comprehensive characterization using multiple complementary techniques [18] [20]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through the analysis of characteristic chemical shifts and coupling patterns [36] [37]. The Fmoc protecting group exhibits distinctive aromatic signals in the 7.2-7.8 parts per million region, while the trityl group displays a characteristic pattern of aromatic resonances [36]. Proton nuclear magnetic resonance analysis reveals the N-methyl group as a sharp singlet typically appearing around 2.8-3.2 parts per million, providing clear evidence for successful methylation [37]. The histidine side chain protons appear as distinct multiplets in the aromatic region, with the trityl protection causing characteristic downfield shifts of the imidazole resonances [37]. Mass spectrometry serves as a critical analytical tool for molecular weight confirmation and purity assessment [38] [41]. Electrospray ionization mass spectrometry provides soft ionization conditions suitable for analyzing the intact molecular ion without fragmentation of the protecting groups [38]. The expected molecular weight for Fmoc-Nα-methyl-N-im-trityl-L-histidine is 633.73 daltons, corresponding to the molecular formula C₄₁H₃₅N₃O₄ [1]. The analytical validation protocol includes determination of enantiomeric purity through chiral chromatographic methods or optical rotation measurements [39] [42]. Optical rotation provides a rapid assessment of stereochemical integrity, with the specific rotation serving as a fingerprint for the L-enantiomer [39] [42]. The influence of solvent, concentration, and temperature on optical rotation measurements must be carefully controlled to ensure reproducible results [42].

Solid-phase extraction represents an efficient alternative to traditional column chromatography for initial purification steps [30] [31]. This methodology utilizes reversed-phase sorbents to selectively retain the target compound while allowing polar impurities to pass through [30]. Gradient elution with increasing concentrations of organic solvent provides effective separation with reduced solvent consumption compared to preparative high-performance liquid chromatography [30]. The purification strategy must address potential impurities arising from incomplete reactions, side products, and degradation pathways [17] [23]. Common impurities include des-Fmoc derivatives resulting from base-catalyzed deprotection, trityl alcohol from hydrolysis reactions, and racemized products from harsh reaction conditions [17] [23]. Each impurity class requires specific analytical methods for detection and quantification to ensure product quality [17]. Fmoc-nalpha-methyl-n-im-trityl-l-histidine demonstrates exceptional racemization suppression capabilities through multiple complementary mechanisms that distinguish it from conventional histidine derivatives. The compound's unique structural features provide a dual-protection strategy that effectively prevents the stereochemical integrity loss commonly observed during peptide synthesis [1] [2]. The primary racemization suppression mechanism operates through nalpha-methylation, which fundamentally alters the electronic and steric environment around the alpha-carbon. Unlike conventional Fmoc-histidine(trityl) derivatives, which exhibit racemization levels ranging from 1.8% to 31.0% depending on reaction conditions, the N-methylated variant maintains stereochemical integrity with racemization levels consistently below 0.2% [1] [3]. This dramatic improvement results from the methyl group's ability to block the abstraction of the alpha-proton, which is the initiating step in the racemization pathway. The secondary protection mechanism involves the trityl group's protection of the imidazole ring's π-nitrogen. Research has demonstrated that the π-nitrogen of histidine acts as an intramolecular base catalyst in activated intermediates, promoting racemization through formation of optically labile intermediates [4]. The trityl protecting group effectively eliminates this catalytic pathway by sterically blocking the π-nitrogen's participation in intramolecular base catalysis. Mechanistic studies reveal that racemization in histidine derivatives proceeds through two distinct pathways: direct alpha-proton abstraction and oxazolone formation [5]. The N-methylation in Fmoc-nalpha-methyl-n-im-trityl-l-histidine disrupts both pathways. The direct pathway is blocked because the tertiary nitrogen cannot readily lose its alpha-proton under typical coupling conditions. The oxazolone pathway is similarly inhibited because the N-methyl group prevents the formation of the five-membered oxazolone ring structure that facilitates epimerization. Temperature studies demonstrate the robustness of this racemization suppression mechanism. While conventional Fmoc-histidine(trityl) shows severe racemization at elevated temperatures (31.0% at 55°C), the N-methylated derivative maintains its stereochemical integrity even under harsh thermal conditions [3] [6]. This thermal stability is attributed to the increased energy barrier for alpha-proton abstraction created by the N-methyl substitution. Comparative analysis with alternative protecting group strategies reveals the superior performance of the N-methylation approach. The π-benzyloxymethyl protection strategy, while effective in reducing racemization to below 1.0%, requires additional synthetic steps and specialized deprotection conditions [7] [8]. Similarly, τ-phenacyl protection, though providing excellent racemization suppression, presents challenges in regioselective synthesis and may interfere with subsequent coupling reactions [9] [8]. The coupling reagent compatibility studies indicate that Fmoc-nalpha-methyl-n-im-trityl-l-histidine maintains its racemization suppression properties across various activation systems. When employed with diisopropylcarbodiimide and oxyma pure (DIC/OxyMA) or 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate with diisopropylethylamine (HATU/DIPEA), the compound consistently demonstrates minimal stereochemical degradation [1] [2]. Comparative Efficiency in Difficult Coupling SequencesThe incorporation of Fmoc-nalpha-methyl-n-im-trityl-l-histidine into difficult peptide sequences reveals distinct efficiency profiles that reflect the unique steric and electronic properties of N-methylated amino acids. Comprehensive coupling studies demonstrate that while N-methylated histidine requires modified reaction conditions compared to standard amino acids, it provides acceptable efficiency levels suitable for synthetic applications [10] [11]. Coupling efficiency assessments indicate that Fmoc-nalpha-methyl-n-im-trityl-l-histidine achieves 85-95% coupling efficiency under optimized conditions, compared to 95-99% for standard Fmoc-histidine derivatives [10] [12]. This slight reduction in efficiency is offset by the significant advantages in racemization suppression and the resulting improvement in final peptide purity. The extended coupling times required (60-120 minutes versus 30-60 minutes for standard histidine) reflect the increased steric hindrance imposed by the N-methyl group [10]. Steric hindrance analysis reveals that N-methylated amino acids present a higher energy barrier for nucleophilic attack during coupling reactions. The N-methyl group creates a more crowded environment around the reaction center, necessitating the use of more reactive coupling reagents and longer reaction times to achieve complete conversion [10] [11]. 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (HATU) combined with 1-hydroxy-7-azabenzotriazole (HOAt) emerges as the preferred coupling system for N-methylated histidine, providing superior activation compared to traditional carbodiimide-based methods [10]. Comparative studies with other N-methylated amino acids position Fmoc-nalpha-methyl-n-im-trityl-l-histidine in an intermediate difficulty category. While N-methyl-leucine represents the most challenging coupling scenario with efficiency levels of 75-90% and required reaction times of 120-240 minutes, N-methylated histidine demonstrates more favorable kinetics [10] [11]. This improved performance is attributed to the electronic effects of the imidazole ring, which partially activates the carboxyl group toward nucleophilic substitution. Sequential coupling studies in peptide chains containing multiple challenging residues demonstrate that Fmoc-nalpha-methyl-n-im-trityl-l-histidine maintains consistent performance even in the presence of other sterically hindered amino acids. The compound shows particular compatibility with proline residues, which often present coupling challenges due to their cyclic structure and reduced nucleophilicity [13] [14]. This compatibility is crucial for the synthesis of bioactive peptides that frequently contain proline-histidine motifs. The reagent stoichiometry requirements for efficient coupling reveal that Fmoc-nalpha-methyl-n-im-trityl-l-histidine typically requires 3-5 equivalents compared to 2-3 equivalents for standard amino acids [10]. However, this increased reagent consumption is partially compensated by the reduced need for purification steps due to the improved stereochemical purity of the final products. The economic considerations of synthesis must balance reagent costs against the value of obtaining enantiomerically pure peptides. Solvent effects on coupling efficiency indicate that N,N-dimethylformamide (DMF) remains the optimal solvent for N-methylated histidine coupling, though the compound also demonstrates acceptable performance in N-methyl-2-pyrrolidinone (NMP) and dichloromethane under specific conditions [10] [11]. The enhanced solubility of N-methylated derivatives in organic solvents contributes to more homogeneous reaction conditions and improved coupling kinetics. Temperature optimization studies reveal that moderate heating (40-50°C) can significantly improve coupling efficiency for Fmoc-nalpha-methyl-n-im-trityl-l-histidine without compromising stereochemical integrity [11] [15]. This thermal enhancement is particularly valuable for large-scale synthesis where reaction time directly impacts productivity. However, temperatures above 60°C should be avoided to prevent potential side reactions and maintaining the compound's exceptional racemization resistance. Impact on Peptide Chain Elongation KineticsThe incorporation of Fmoc-nalpha-methyl-n-im-trityl-l-histidine into growing peptide chains produces measurable effects on elongation kinetics that extend beyond individual coupling reactions to influence overall synthesis efficiency and product quality. Detailed kinetic analyses reveal that N-methylation introduces controlled perturbations in chain elongation that can be strategically leveraged to improve synthesis outcomes [16] [17]. Elongation rate studies demonstrate that peptide chains containing N-methylated histidine exhibit reduced elongation rates of 0.3-0.7 times the baseline rate observed for standard histidine sequences [16] [17]. This kinetic deceleration results from multiple factors including increased steric hindrance, altered conformational dynamics, and modified hydrogen bonding patterns within the growing peptide chain. While initially appearing disadvantageous, this controlled slowdown often leads to improved overall synthesis quality by reducing competing side reactions and aggregation phenomena. The aggregation suppression properties of N-methylated histidine significantly impact peptide chain elongation kinetics by maintaining better solvation of the growing peptide [10] [14]. Standard histidine-containing sequences frequently exhibit strong intermolecular interactions that lead to peptide aggregation on the solid support, resulting in reduced accessibility for incoming coupling reagents and decreased overall efficiency. The N-methyl group disrupts these aggregation-promoting interactions, maintaining more favorable reaction kinetics throughout the synthesis. Conformational analysis reveals that N-methylated histidine residues impose specific structural constraints on peptide chains that influence subsequent coupling reactions [18] [19]. The restricted rotation around the N-methylated amide bond creates a more rigid backbone structure that can either facilitate or hinder coupling depending on the specific sequence context. In favorable cases, this conformational control positions reactive sites optimally for efficient coupling, while in challenging sequences, the rigidity may create additional steric barriers. Secondary structure formation studies indicate that peptide chains containing N-methylated histidine show reduced tendency toward β-sheet formation during synthesis [14] [19]. β-sheet structures are particularly problematic in solid-phase peptide synthesis because they promote intermolecular aggregation and reduce the accessibility of terminal amino groups for coupling. The disruption of β-sheet formation by N-methylation leads to more linear, accessible peptide chains and improved coupling efficiency in subsequent steps. Solubility enhancement represents a critical factor in elongation kinetics improvement. N-methylated histidine derivatives demonstrate enhanced solubility in organic solvents commonly used in peptide synthesis, including DMF, NMP, and dichloromethane [10]. This improved solvation facilitates better mass transfer and more homogeneous reaction conditions, directly contributing to improved coupling kinetics and reduced reaction times. The impact on difficult sequence synthesis reveals that Fmoc-nalpha-methyl-n-im-trityl-l-histidine can serve as a "kinetic controller" in challenging peptide assemblies [13] [14]. Sequences prone to aggregation, deletion sequences, or other synthetic difficulties often benefit from the controlled kinetic deceleration provided by N-methylation. The slower but more controlled elongation process reduces the accumulation of failure sequences and improves the overall yield of target peptides. Hydrogen bonding pattern analysis demonstrates that N-methylated histidine residues create distinctive intramolecular interactions that influence chain conformation and subsequent reaction kinetics [18] [16]. The loss of the backbone NH proton eliminates specific hydrogen bonding interactions while the N-methyl group can participate in different types of favorable interactions. These altered hydrogen bonding patterns contribute to conformational stabilization and can improve the presentation of reactive sites for coupling. The temperature dependence of elongation kinetics reveals that N-methylated histidine sequences exhibit different thermal response profiles compared to standard peptides [16] [20]. While elevated temperatures generally accelerate coupling reactions, N-methylated sequences often show optimal performance at moderate temperatures (40-50°C) where the balance between reaction rate and side reaction suppression is most favorable. This temperature optimization is crucial for maintaining the exceptional stereochemical purity that represents the primary advantage of using N-methylated histidine derivatives. XLogP3 7.7

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|